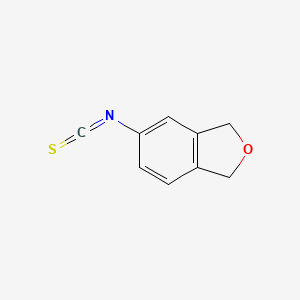![molecular formula C7H12FN B13686229 6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
6-Fluoro-2-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-azaspiro[34]octane is a chemical compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Métodos De Preparación
The synthesis of 6-Fluoro-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Análisis De Reacciones Químicas
6-Fluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Fluoro-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Fluoro-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has similar structural features but includes an oxygen atom in the spirocyclic ring.
2-Fluoro-6-azaspiro[3.4]octane hydrochloride: This is a closely related compound with a hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and an azaspiro moiety, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12FN |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
6-fluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2 |
Clave InChI |
JLJQTTVQYSMYCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1F)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)

![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)

